2-iodo-N-[methyl(phenyl)carbamothioyl]benzamide
Overview
Description
2-iodo-N-[methyl(phenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a thiourea group
Preparation Methods
The synthesis of 2-iodo-N-[methyl(phenyl)carbamothioyl]benzamide typically involves the reaction of 2-iodobenzoic acid with methyl isothiocyanate and aniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-iodo-N-[methyl(phenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The carbonyl group can be reduced to form corresponding amines.
Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-iodo-N-[methyl(phenyl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including anti-cancer and anti-inflammatory agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-iodo-N-[methyl(phenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
2-iodo-N-[methyl(phenyl)carbamothioyl]benzamide can be compared with other similar compounds such as:
2-iodo-N-phenylbenzamide: Lacks the thiourea group, resulting in different chemical reactivity and biological activity.
2-iodo-N-[methyl(phenyl)carbamoyl]benzamide: Contains a carbamoyl group instead of a thiourea group, leading to different pharmacological properties.
2-iodo-N-[methyl(phenyl)carbamothioyl]aniline: Similar structure but with an aniline moiety, affecting its chemical and biological behavior.
These comparisons highlight the unique features of this compound, such as its thiourea group and iodine atom, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-iodo-N-[methyl(phenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2OS/c1-18(11-7-3-2-4-8-11)15(20)17-14(19)12-9-5-6-10-13(12)16/h2-10H,1H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDORRAPFYDDIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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